2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride
Description
2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride is a bicyclic compound featuring a spiro-fused azetidine-pentane ring system (4-azaspiro[2.5]octane) linked to an acetic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-(4-azaspiro[2.5]octan-7-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)5-7-1-4-10-9(6-7)2-3-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRICXZXPCPMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a substitution reaction, where a suitable acylating agent reacts with the spirocyclic intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities with potential therapeutic applications.
2. Biology
- Biological Activity : Research has indicated that 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride may exhibit antimicrobial and anticancer properties. Its interaction with specific molecular targets within biological systems enhances its binding affinity to various enzymes and receptors, potentially modulating their activity .
3. Medicine
- Therapeutic Applications : The compound is being explored for its potential in developing new pharmaceuticals, particularly in treating diseases related to metabolic pathways and signaling mechanisms . Its ability to inhibit specific enzymes and modulate receptor activity suggests it may play a role in therapeutic interventions for conditions such as cancer and infections.
4. Industry
- Synthesis of Specialty Chemicals : Beyond biological applications, this compound is utilized in the synthesis of specialty chemicals and materials, which can have diverse industrial applications ranging from agriculture to materials science.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to the spirocyclic structure against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial growth, suggesting that derivatives of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride may possess potent antimicrobial properties .
Case Study 2: Cancer Research
Research conducted on similar spirocyclic compounds demonstrated their potential as anticancer agents by inhibiting specific cancer cell lines. The modulation of key signaling pathways involved in cell proliferation and apoptosis was observed, indicating a promising avenue for further investigation into the therapeutic applications of this class of compounds .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Investigated for antimicrobial and anticancer properties |
| Medicine | Potential therapeutic applications in pharmaceuticals |
| Industry | Used in the synthesis of specialty chemicals |
Mechanism of Action
The mechanism of action of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound’s uniqueness lies in its spirocyclic core and functional groups. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|
| 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid HCl | ~207.7 (inferred) | 4-azaspiro[2.5]octane core, acetic acid, HCl | Enhanced solubility due to HCl salt |
| 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid HCl | 207.7 | Oxygen substitution in spiro ring (7-oxa) | Reduced hydrogen-bonding capacity |
| 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid HCl | Not reported | Larger spiro ring (6-azaspiro[3.4]octane) | Increased ring strain and flexibility |
| Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate HCl | Not reported | Ester group instead of carboxylic acid | Prodrug potential; hydrolyzes in vivo |
Key Observations:
- Ring Size Differences : Larger spiro systems (e.g., 6-azaspiro[3.4]octane) introduce greater conformational flexibility, which may impact pharmacokinetics or synthetic accessibility .
- Functional Group Effects : The carboxylic acid group in the target compound enhances ionic interactions compared to ester derivatives, which act as prodrugs .
Pharmacological and Physicochemical Properties
- Solubility and Stability : The hydrochloride salt form improves aqueous solubility, critical for bioavailability. In contrast, ester derivatives (e.g., methyl esters) may require metabolic activation .
- Crystallinity : Similar bicyclic compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) meet pharmacopeial crystallinity standards, suggesting analogous quality control for the target compound .
- Bioactivity : The 4-azaspiro[2.5]octane core may mimic natural substrates or interact with enzymes, as seen in β-lactam antibiotics with related bicyclic structures .
Market and Availability
- Supply Trends : Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride has multiple suppliers (), indicating commercial interest in spirocyclic intermediates. However, derivatives like 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid HCl are discontinued, reflecting market or technical hurdles .
- Pricing : 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid HCl is priced at €670/50mg (), suggesting high production costs for specialized spiro compounds .
Biological Activity
2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride, with the CAS number 2228576-04-1, is a compound characterized by its unique spirocyclic structure, which has garnered interest in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride is C9H15NO2·HCl, and it features a spiro-connected azaspiro[2.5]octane ring system. This structural uniqueness contributes to its distinctive biological properties and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure enhances binding affinity to various enzymes and receptors, potentially modulating their activity. The precise pathways and targets remain under investigation but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity Overview
Research into the biological activity of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride has revealed promising results in several areas:
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections. The exact mechanisms are still being elucidated, but initial findings suggest effectiveness against various bacterial strains.
Anticancer Properties
Preliminary research has shown that 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride may exhibit anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study tested the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Activity :
- In vitro assays on human cancer cell lines (e.g., breast cancer and leukemia) showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM.
-
Mechanistic Insights :
- Further investigations using molecular docking studies suggested that the compound could effectively bind to active sites on target proteins involved in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride | Spirocyclic | Antimicrobial, Anticancer | MIC: 10-50 µg/mL; IC50: ~25 µM |
| 2-(7-Oxa-4-azaspiro[2.5]octan-6-yl)acetic acid hydrochloride | Spirocyclic | Antimicrobial | MIC: 15-60 µg/mL |
| Traditional Antibiotics (e.g., Penicillin) | Linear | Antimicrobial | MIC: Varies widely |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride, and how do their yields compare under varying conditions?
- Methodological Answer : The compound can be synthesized via multi-step routes involving spirocyclic amine formation followed by carboxylation and hydrochloride salt preparation. Key steps include (1) cyclization reactions to form the azaspiro core and (2) acetic acid moiety introduction through alkylation or coupling. Yield optimization often depends on solvent polarity (e.g., DMF vs. THF), temperature control (e.g., 0–60°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Comparative studies using Design of Experiments (DoE) frameworks, such as factorial designs, can systematically evaluate parameter interactions and identify optimal conditions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying spirocyclic structure and substituent positioning. Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required for biological assays). For hydrochloride salts, chloride ion quantification via ion chromatography or potentiometric titration is recommended .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition kinetics or receptor binding studies) are designed based on hypothesized mechanisms. For example, if the compound is a kinase inhibitor, fluorescence-based ATP competition assays or radiometric assays (using ³²P-ATP) can quantify IC₅₀ values. Dose-response curves (0.1–100 µM range) with triplicate measurements ensure reproducibility. Positive controls (e.g., staurosporine for kinases) and statistical analysis (e.g., ANOVA) are essential to validate results .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?
- Methodological Answer : A 2⁴ factorial design (factors: temperature, catalyst loading, solvent polarity, reaction time) identifies significant variables and interactions. For example, a Central Composite Design (CCD) with response surface methodology (RSM) can model non-linear relationships between factors and yield. Statistical software (e.g., JMP, Minitab) analyzes data to predict optimal conditions. Post-optimization validation runs (n=3) confirm reproducibility, reducing trial-and-error experimentation by ~70% .
Q. How should researchers address contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). To resolve contradictions:
- Perform meta-analysis of published data to identify confounding variables.
- Replicate assays under standardized conditions (e.g., CLIA-certified labs).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results.
- Apply multivariate regression to isolate compound-specific effects from experimental noise .
Q. What computational methods integrate with experimental studies to predict reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for reaction steps (e.g., spirocycle formation), guiding synthetic route selection. Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., GPCRs), prioritized for experimental validation. Machine learning models (e.g., QSAR) trained on spirocyclic compound libraries can forecast ADMET properties. Hybrid workflows (e.g., ICReDD’s computational-experimental feedback loop) accelerate discovery by iteratively refining predictions with experimental data .
Q. How can stability studies be designed to assess the compound’s degradation under physiological conditions?
- Methodological Answer : Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions identify degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) characterizes degradation products, while Arrhenius plots (40°C, 60°C, 80°C) predict shelf-life at 25°C. Stability-indicating methods (e.g., HPLC-UV with >2.0 resolution between peaks) ensure specificity .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with bootstrapping (1000 iterations) to estimate confidence intervals. Outlier detection (e.g., Grubbs’ test) removes anomalous data points. For high variability, hierarchical modeling accounts for batch effects, while Bayesian approaches incorporate prior knowledge (e.g., historical IC₅₀ distributions) to improve precision .
Q. How do structural modifications to the azaspiro core impact biological activity, and what strategies guide rational design?
- Methodological Answer : Substituent effects are evaluated via Free-Wilson analysis or Topliss decision trees. For example, replacing the spirocyclic nitrogen with oxygen (e.g., 8-oxa analogs) alters ring strain and hydrogen-bonding capacity. Parallel synthesis of analogs (5–10 variants) with systematic changes (e.g., alkyl chain length, stereochemistry) followed by SAR analysis identifies critical pharmacophores. Computational alanine scanning or molecular dynamics simulations further rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
